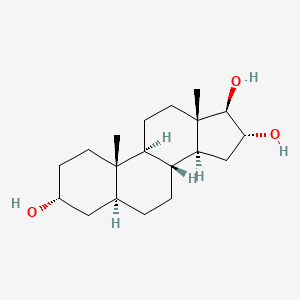
5alpha-Androstan-3alpha,16alpha,17beta-triol
描述
5alpha-Androstan-3alpha,16alpha,17beta-triol: is a steroid compound belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure. Androgens are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
作用机制
Target of Action
5alpha-Androstan-3alpha,16alpha,17beta-triol, also known as 5α-androstane-3β,17α-diol, is a steroid, normally a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion . Gonadotropins are hormones that stimulate the gonads (the ovaries and testes). They play a crucial role in reproductive health.
Mode of Action
As a metabolite of testosterone, it likely interacts with androgen receptors, influencing the regulation of gonadotropin secretion .
Result of Action
As a metabolite of testosterone with androgenic activity, this compound likely contributes to the development of masculine characteristics . It also shows profound effects on scalp and body hair in humans .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,16alpha,17beta-triol typically involves the reduction of 5alpha-androstan-3,16-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial transformation of precursor steroids. Specific strains of microorganisms are employed to convert the precursor compounds into the desired steroid through enzymatic reactions. This method is advantageous due to its specificity and efficiency .
化学反应分析
Types of Reactions:
Oxidation: 5alpha-Androstan-3alpha,16alpha,17beta-triol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various diols or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation reactions can occur at specific positions on the steroid backbone, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 5alpha-androstan-3,16-dione.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives such as this compound chloride.
科学研究应用
Chemistry: 5alpha-Androstan-3alpha,16alpha,17beta-triol is used as a reference compound in the study of steroid chemistry. It serves as a model for understanding the structural and functional properties of androgens .
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes. It is particularly useful in investigating the role of androgens in the regulation of gene expression and protein synthesis .
Medicine: The compound has potential therapeutic applications in the treatment of androgen deficiency disorders. It is also being explored for its role in modulating immune responses and its potential use in hormone replacement therapy .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various steroid-based drugs. It is also employed in the production of steroidal supplements .
相似化合物的比较
5alpha-Androstan-3alpha,17beta-diol: A structural analogue with similar androgenic activity.
5alpha-Androstan-3beta,17alpha-diol: Another analogue with distinct stereochemistry and biological activity.
5alpha-Androstan-3alpha,16alpha,17beta-triol: A positional isomer with different functional groups
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 3alpha, 16alpha, and 17beta positions. This unique structure confers distinct biological properties and makes it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGDRQWRJUSSAR-JOSSNMMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


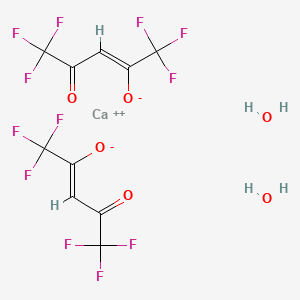
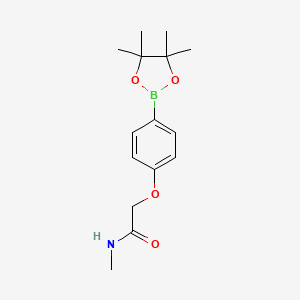
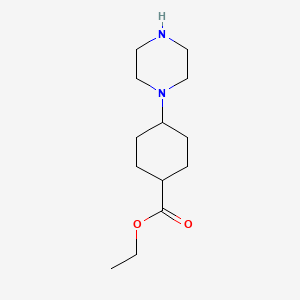
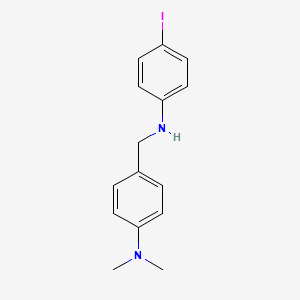
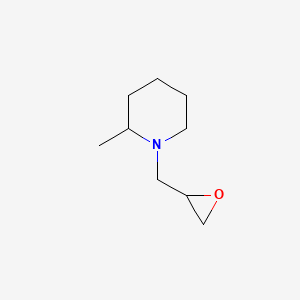
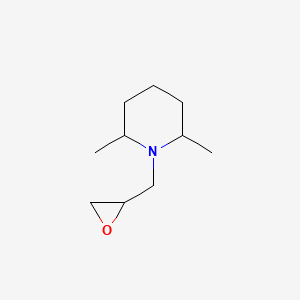
![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)
![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3102278.png)
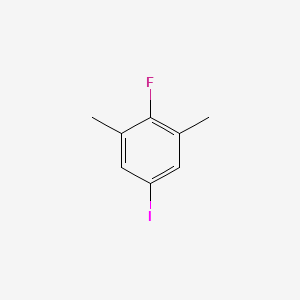
![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B3102293.png)
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102298.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
